molecular formula C7H8O B3064778 Benzyl alcohol-13C6 CAS No. 201740-95-6

Benzyl alcohol-13C6

Cat. No.: B3064778
CAS No.: 201740-95-6
M. Wt: 114.094 g/mol
InChI Key: WVDDGKGOMKODPV-ZXJNGCBISA-N
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Mechanism of Action

Benzyl Alcohol-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienylmethanol, [U-Ring-13C6]-Benzenemethanol, or (~13~C_6_)Phenylmethanol, is a stable isotope of Benzyl Alcohol . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

Benzyl alcohol, the non-isotopic counterpart, is known to target lice, inhibiting them from closing their respiratory spiracles .

Mode of Action

This compound’s mode of action is similar to that of Benzyl Alcohol. It inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .

Biochemical Pathways

This compound is involved in the peroxisomal β-oxidative pathway, which contributes to the biosynthesis of Salicylic Acid . This pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201, a benzyl alcohol O-benzoyltransferase . Additionally, it is metabolized via the catechol ortho-pathway in certain bacterial systems .

Pharmacokinetics

The use of stable isotopes like 13c in drug molecules has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Benzyl alcohol, its non-isotopic counterpart, is known to cause serious eye irritation and is harmful if swallowed or inhaled .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended that the compound be stored under specific conditions for optimal stability . Additionally, its safety precautions suggest that it should be used only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Benzyl Alcohol-13C6 interacts with various enzymes, proteins, and other biomolecules. It is involved in metabolic enzyme/protease pathways . The compound is used in the study of the oxidation of primary alcohols . The oxidation of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .

Cellular Effects

This compound has effects on various types of cells and cellular processes. For instance, it has been shown to affect the voltage-current characteristics of tethered lipid bilayers . It also influences cell function by modulating the fluidity of cellular membranes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to affect the pharmacokinetic and metabolic profiles of drugs . It is involved in the oxidation of primary alcohols, a process that involves the conversion of alcohol into acid .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been used in in situ high-pressure NMR kinetic studies of catalytic oxidations . These studies have shown that this compound is involved in dynamic enrichment of 13C-metabolites in various biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that benzyl alcohol, a related compound, has been evaluated for safety and efficacy when used as a flavoring for all animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the metabolic enzyme/protease pathway . It is also involved in the oxidation of primary alcohols, which proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .

Transport and Distribution

It is known that benzyl alcohol, a related compound, is readily absorbed from the gastrointestinal tract and percutaneously absorbed following topical use .

Subcellular Localization

The localization of a protein can provide new insights into protein function and protein-protein interaction

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl alcohol-13C6 can be synthesized through the selective hydrogenation of benzaldehyde-13C6. The reaction typically involves the use of a palladium catalyst under mild conditions to ensure the selective reduction of the aldehyde group to an alcohol without affecting the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6. This process includes the reaction of benzyl chloride-13C6 with water in the presence of a base, such as sodium hydroxide, to yield this compound and sodium chloride as a by-product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the complete labeling of the benzene ring with carbon-13 isotopes, providing a distinct and strong signal in spectroscopic analyses. This makes it particularly useful in detailed mechanistic and kinetic studies where precise tracking of the compound is required .

Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-ZXJNGCBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584347
Record name (~13~C_6_)Phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.094 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201740-95-6
Record name Benzene-13C6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201740-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C_6_)Phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201740-95-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl alcohol-13C6
Reactant of Route 2
Benzyl alcohol-13C6
Reactant of Route 3
Benzyl alcohol-13C6
Reactant of Route 4
Benzyl alcohol-13C6
Reactant of Route 5
Benzyl alcohol-13C6
Reactant of Route 6
Benzyl alcohol-13C6

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